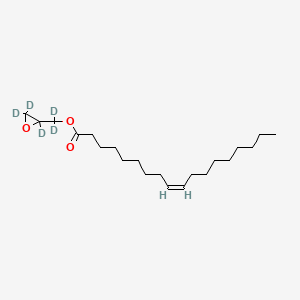

Glycidyl oleate-d5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C21H38O3 |

|---|---|

Molekulargewicht |

343.6 g/mol |

IUPAC-Name |

[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9-/i18D2,19D2,20D |

InChI-Schlüssel |

VWYIWOYBERNXLX-FNKKQMTJSA-N |

Isomerische SMILES |

[2H]C1(C(O1)([2H])C([2H])([2H])OC(=O)CCCCCCC/C=C\CCCCCCCC)[2H] |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC1CO1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Glycidyl Oleate-d5: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, analytical applications, and biological relevance of the deuterated internal standard, Glycidyl (B131873) Oleate-d5.

Introduction

Glycidyl oleate-d5 is a deuterated form of glycidyl oleate, a fatty acid ester of glycidol (B123203).[1] It serves as a critical internal standard in analytical chemistry, particularly for the quantification of glycidyl esters in various matrices, most notably in food products.[2] The incorporation of five deuterium (B1214612) atoms into the glycidyl moiety provides a distinct mass difference from its unlabeled counterpart, enabling precise and accurate measurement using mass spectrometry-based techniques.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and biological context of this compound for researchers, scientists, and drug development professionals.

Chemical Properties and Data

This compound is characterized by its isotopic labeling, which is fundamental to its utility as an internal standard.[1] The key chemical and physical properties are summarized below.

| Property | Value |

| Chemical Name | [dideuterio-(2,3,3- trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate |

| Synonyms | 2-Oxiranyl-2,3,3-d3-methyl-d2 (9Z)-9-octadecenoate, Oleic acid-glycidyl ester D5 |

| CAS Number | 1426395-63-2[1] |

| Molecular Formula | C₂₁H₃₃D₅O₃[1] |

| Molecular Weight | 343.56 g/mol [1] |

| Purity | >95% (typically analyzed by GC)[1] |

| Physical State | Neat (liquid or solid)[1] |

| Storage Temperature | -20°C[1] |

Table 1: Chemical and Physical Properties of this compound.

Synthesis

While commercial synthesis protocols for this compound are often proprietary, a plausible synthetic route can be derived from fundamental organic chemistry principles. A common approach is the esterification of oleic acid with a deuterated glycidol precursor, such as epichlorohydrin-d5 (B137625).[1]

Hypothetical Experimental Protocol for Synthesis

Objective: To synthesize this compound via the esterification of oleic acid with epichlorohydrin-d5.

Materials:

-

Oleic acid

-

Epichlorohydrin-d5

-

A suitable base (e.g., potassium carbonate)

-

An appropriate solvent (e.g., dimethylformamide - DMF)

-

Deionized water

-

Extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica (B1680970) gel for column chromatography

-

Eluent for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve oleic acid and a stoichiometric equivalent of potassium carbonate in DMF.

-

Addition of Deuterated Reagent: To the stirring solution, add epichlorohydrin-d5 dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Caption: Plausible synthesis pathway for this compound.

Analytical Applications

The primary application of this compound is as an internal standard for the quantification of glycidyl esters in various matrices, particularly in edible oils and fats where they are considered process contaminants.[3] Two main analytical approaches are employed: indirect and direct methods.

Indirect Analysis

Indirect methods involve the conversion of glycidyl esters to a common derivative, which is then analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS).[4]

Objective: To quantify total glycidyl esters in an oil sample using this compound as an internal standard.

Procedure:

-

Sample Preparation: Weigh a known amount of the oil sample into a vial.

-

Internal Standard Spiking: Add a precise amount of this compound solution to the sample.

-

Hydrolysis: Subject the sample to alkaline-catalyzed hydrolysis to release glycidol and glycidol-d5 (B587139) from their respective esters.

-

Derivatization: Convert the liberated glycidol and glycidol-d5 into a more volatile and stable derivative, for example, by reacting with phenylboronic acid (PBA).

-

Extraction: Extract the derivatives into an organic solvent.

-

GC-MS Analysis: Inject the extract into the GC-MS system. The instrument is operated in selected ion monitoring (SIM) mode to monitor characteristic ions for the derivatized glycidol and glycidol-d5.

-

Quantification: Calculate the concentration of glycidyl esters in the original sample by comparing the peak area ratio of the analyte derivative to the internal standard derivative against a calibration curve.

Caption: Workflow for the indirect analysis of glycidyl esters.

Direct Analysis

Direct methods measure the intact glycidyl esters without prior chemical conversion, typically using Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This approach provides information on the specific fatty acid composition of the glycidyl esters.

Objective: To quantify individual glycidyl esters in an oil sample using this compound as an internal standard.

Procedure:

-

Sample Preparation: Dissolve a weighed amount of the oil sample in a suitable solvent (e.g., acetone).

-

Internal Standard Spiking: Add a precise amount of this compound solution.

-

Sample Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interferences.

-

LC-MS/MS Analysis: Inject the sample solution into the LC-MS/MS system. The separation is typically achieved on a C18 reversed-phase column. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for each target glycidyl ester and the internal standard.

-

Quantification: Determine the concentration of each glycidyl ester by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

| Analytical Method | Analyte(s) | Typical LOD | Typical Recovery | Reference |

| Indirect (GC-MS) | Total Glycidyl Esters | 10 µg/kg | 70-125% | [5] |

| Direct (LC-MS/MS) | Individual Glycidyl Esters | 1-150 µg/kg | 84-108% | [6][7] |

Table 2: Performance Characteristics of Analytical Methods for Glycidyl Esters.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Direct Determination of Glycidyl Esters of Fatty Acids in Vegetable Oils by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pure.teikyo.jp [pure.teikyo.jp]

- 6. researchgate.net [researchgate.net]

- 7. Glycidyl fatty acid esters in food by LC-MS/MS: method development - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycidyl oleate-d5 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl (B131873) oleate-d5 is the deuterated stable isotope-labeled version of Glycidyl Oleate.[1] This synthetic compound is a crucial analytical tool, primarily utilized as an internal standard in chromatographic analyses such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).[1] The five deuterium (B1214612) atoms incorporated into the glycidyl moiety provide a distinct mass difference from its unlabeled counterpart, enabling precise and accurate quantification in complex matrices.[1] Its structural similarity to the non-deuterated analyte ensures it behaves similarly during sample preparation and analysis, effectively compensating for variations in extraction efficiency, derivatization yield, and instrument response.[2]

This guide provides a comprehensive overview of the chemical structure, properties, and applications of Glycidyl oleate-d5, with a focus on its role in bioanalysis and food safety.

Chemical Structure and Properties

This compound is characterized by the esterification of oleic acid with a deuterated glycidol (B123203). The five deuterium atoms are located on the glycidyl portion of the molecule.

Chemical Identifiers and Properties

| Property | Value | Source(s) |

| Chemical Name | [dideuterio-(2,3,3- trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate | [1] |

| Synonyms | 2-Oxiranyl-2,3,3-d3-methyl-d2 (9Z)-9-octadecenoate, Oleic acid-glycidyl ester D5, (9Z)-9-Octadecenoic Acid 2-Oxiranylmethyl Ester-d5 | [1][3][4] |

| CAS Number | 1426395-63-2 | [1][3][5] |

| Molecular Formula | C₂₁H₃₃D₅O₃ | [1][3][5] |

| Molecular Weight | 343.56 g/mol | [1][3][5] |

| Physical State | Neat, Pale Yellow Oil, Liquid | [1][5][6] |

| Purity | >95% (GC), >99% | [1][3][5] |

| Storage Temperature | -20°C | [1][5] |

Synthesis

While specific, proprietary synthesis protocols for commercially available this compound are not publicly disclosed, a plausible synthetic route can be outlined based on fundamental principles of organic chemistry.[1] The most direct method involves the esterification of oleic acid with a deuterated glycidol or a related deuterated three-carbon epoxide synthon, such as epichlorohydrin-d5.[1]

A likely two-step process would involve:

-

The reaction of oleic acid with deuterated epichlorohydrin (B41342) to form a chlorohydrin ester.

-

An intramolecular cyclization of the chlorohydrin intermediate, typically facilitated by a base, to yield the final glycidyl ester.[1] The base deprotonates the hydroxyl group, and the subsequent alkoxide attacks the carbon bearing the chlorine atom, displacing it to form the epoxide ring.[1]

Caption: Plausible synthesis pathway for this compound.

Experimental Protocols

Hypothetical Synthesis of this compound

The following is a generalized, hypothetical protocol based on the plausible synthesis pathway described above.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve oleic acid in a suitable aprotic solvent (e.g., dichloromethane).

-

Addition of Reagents: Add a stoichiometric equivalent of deuterated epichlorohydrin to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Base Addition: Once the formation of the chlorohydrin ester is complete, add a base (e.g., sodium hydroxide) to the reaction mixture to facilitate the intramolecular cyclization.

-

Workup: After the reaction is complete, quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Purify the crude product using column chromatography on silica (B1680970) gel.

-

Final Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as an oil.[1]

Analytical Workflow for Glycidyl Ester Analysis

This compound is instrumental in the quantitative analysis of glycidyl esters in various samples, particularly in food matrices.[1]

Caption: A typical experimental workflow for the analysis of glycidyl esters.

Biological Significance and Applications

While this compound itself is primarily used as an analytical standard and is not expected to have direct biological activity different from its non-deuterated counterpart, the biological implications of glycidyl esters are significant.[1]

The in vivo hydrolysis of glycidyl esters yields glycidol, which is classified as a "probable human carcinogen" (Group 2A) by the International Agency for Research on Cancer (IARC).[1] The toxicity of glycidol is associated with its ability to alkylate proteins and DNA.[1]

Furthermore, labeled Glycidyl Oleate has been utilized in the preparation of lysophosphatidic acid (LPA) analogs.[6][7][8] These analogs can act as agonists of the Edg2 (LPA1) receptor, a G protein-coupled receptor.[1][7] LPA is a signaling phospholipid that plays a role in a variety of cellular processes, including cell proliferation, migration, and survival.[1]

Caption: Potential biological pathways related to Glycidyl Oleate.

Stability and Storage

The stability of this compound is crucial for its function as a reliable internal standard. It is susceptible to degradation through hydrolysis and thermal decomposition.[7]

Recommended Storage Conditions [7]

| Form | Storage Temperature | Recommended Duration |

| Pure (Neat) | -20°C | Up to 3 years |

| Pure (Neat) | 4°C | Up to 2 years |

| In Solvent | -80°C | Up to 6 months |

| In Solvent | -20°C | Up to 1 month |

It is recommended to store the compound in a well-sealed container in a dry, cool, and ventilated area. For solutions, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[7]

Conclusion

This compound is an indispensable tool for researchers and scientists in the fields of bioanalysis and food safety. Its role as an internal standard enables the accurate and precise quantification of glycidyl esters, which are of significant concern due to their potential carcinogenicity. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective application in research and quality control. While its direct biological activity is limited, its connection to the carcinogen glycidol and its use in studying LPA signaling pathways underscore the importance of monitoring glycidyl esters in various consumer products.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. larodan.com [larodan.com]

- 4. Sapphire North America [sapphire-usa.com]

- 5. This compound | 1426395-63-2 | INDOFINE Chemical Company [indofinechemical.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. benchchem.com [benchchem.com]

- 8. theclinivex.com [theclinivex.com]

A Technical Guide to the Synthesis and Preparation of Glycidyl Oleate-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of Glycidyl (B131873) oleate-d5, an essential internal standard for the accurate quantification of glycidyl esters in various matrices. This document details a plausible and robust synthetic pathway, experimental protocols, and the analytical applications of this isotopically labeled compound.

Introduction

Glycidyl oleate-d5 is the deuterated form of glycidyl oleate, a common glycidyl fatty acid ester (GE) found in refined edible oils and fats. GEs are process-induced contaminants that have garnered significant attention due to their potential health risks. The accurate quantification of these compounds is crucial for food safety and regulatory compliance. This compound, with five deuterium (B1214612) atoms on the glycidyl moiety, serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS) techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1] Its use is critical for correcting analyte losses during sample preparation and compensating for matrix effects, thereby ensuring high accuracy and precision in analytical measurements.[1]

Chemical Properties

The key chemical and physical properties of this compound are summarized in the table below. The incorporation of five deuterium atoms provides a distinct mass shift from its unlabeled counterpart, enabling precise quantification.

| Property | Value |

| Chemical Name | oxiran-2-yl-d5-methyl (9Z)-octadec-9-enoate |

| Synonyms | This compound, Oleic acid glycidyl-d5 ester |

| Molecular Formula | C₂₁H₃₃D₅O₃ |

| Molecular Weight | 343.56 g/mol |

| CAS Number | 1426395-63-2 |

| Appearance | Clear colorless to light yellow oil |

| Purity | Typically >95% |

| Storage Conditions | -20°C under an inert atmosphere |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the esterification of oleic acid with epichlorohydrin-d5 (B137625), followed by an intramolecular cyclization (dehydrohalogenation) to form the final product. While specific proprietary protocols may vary, the following details a plausible and established synthetic route.

Synthesis Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of glycidyl esters from fatty acids and epichlorohydrin (B41342).[2][3][4]

Materials:

-

Oleic acid (high purity)

-

Epichlorohydrin-d5

-

Tertiary amine or quaternary ammonium (B1175870) salt catalyst (e.g., benzyltrimethylammonium (B79724) chloride)

-

Anhydrous solvent (e.g., toluene, or excess epichlorohydrin-d5 can act as solvent)

-

Sodium hydroxide (B78521) (NaOH)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexane (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Solvents for work-up (e.g., diethyl ether)

Step 1: Esterification to form the Chlorohydrin Intermediate

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add oleic acid and a molar excess of epichlorohydrin-d5 (typically 4 to 12 moles per mole of carboxylic acid).[2]

-

Add a catalytic amount of a tertiary amine or a quaternary ammonium salt.

-

Heat the reaction mixture to a temperature between 65°C and 93°C.[4] The reaction can be monitored by thin-layer chromatography (TLC) or by measuring the acid value of the mixture until it approaches zero.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess epichlorohydrin-d5 under reduced pressure. The resulting product is the crude chlorohydrin ester intermediate.

Step 2: Dehydrohalogenation to form this compound

-

Dissolve the crude chlorohydrin ester intermediate in a suitable organic solvent such as diethyl ether.

-

Slowly add a solution of sodium hydroxide (typically a 50% aqueous solution) dropwise to the reaction mixture with vigorous stirring.[5] The amount of NaOH should be in slight molar excess relative to the chlorohydrin intermediate.

-

Maintain the reaction temperature between 32°C and 54°C.[4] The progress of the dehydrohalogenation can be monitored by TLC.

-

After the reaction is complete, wash the organic layer sequentially with water and brine to remove any remaining NaOH and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification:

-

Purify the crude product by silica gel column chromatography.

-

Pack a column with silica gel in a non-polar solvent such as hexane.

-

Load the crude product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane. A common starting point is 100% hexane, gradually increasing the proportion of ethyl acetate to elute the desired product. The exact gradient will depend on the specific impurities present.

-

Collect fractions and analyze them by TLC to identify those containing the pure this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a clear oil.

Analytical Applications and Quantitative Data

This compound is primarily used as an internal standard in the quantitative analysis of glycidyl esters in complex matrices, particularly in food products like edible oils. Below are typical parameters for LC-MS/MS and GC-MS methods.

Typical Analytical Workflow

The following diagram illustrates a common workflow for the analysis of glycidyl esters in edible oils using this compound as an internal standard.

LC-MS/MS Parameters for Direct Analysis

Direct analysis of intact glycidyl esters is often performed using LC-MS/MS.

| Parameter | Typical Value |

| Chromatography | |

| Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase | Isocratic elution with 100% methanol (B129727) or a gradient of acetonitrile (B52724) and water. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 30 - 60 °C |

| Injection Volume | 5 - 20 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion ([M+NH₄]⁺) | m/z 356.3 (for Glycidyl oleate) |

| Product Ions | Dependent on instrument tuning, often includes fragments corresponding to the loss of the glycidyl group and water. |

| Precursor Ion (d5, [M+NH₄]⁺) | m/z 361.3 (for this compound) |

| Product Ions (d5) | Monitored to correspond to the fragmentation of the deuterated standard. |

GC-MS Parameters for Indirect Analysis

Indirect methods typically involve the conversion of glycidyl esters to a more volatile derivative, such as 3-monochloropropanediol (3-MCPD) or its derivatives, before GC-MS analysis. In this case, this compound is used to correct for the efficiency of the entire process including hydrolysis and derivatization.

| Parameter | Typical Value |

| Derivatization | |

| Reagent | Phenylboronic acid (PBA) is commonly used to derivatize the glycidol (B123203) released after hydrolysis. |

| Gas Chromatography | |

| Column | Mid-polarity column (e.g., 50% phenyl-methylpolysiloxane) |

| Injection Mode | Splitless |

| Temperature Program | Initial temperature around 80-120°C, ramped to ~300°C.[6] |

| Carrier Gas | Helium |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (PBA derivative of glycidol) | m/z 147, 176 |

| Monitored Ions (PBA derivative of glycidol-d5) | m/z 150, 181 (shifted due to deuteration) |

Conclusion

This compound is a critical analytical tool for the accurate quantification of glycidyl esters in various matrices, particularly in the context of food safety. The synthetic route presented in this guide, based on the esterification of oleic acid with epichlorohydrin-d5 followed by dehydrohalogenation, provides a reliable method for its preparation. The detailed analytical parameters for LC-MS/MS and GC-MS demonstrate its application as an internal standard, enabling robust and precise quantification essential for research, quality control, and regulatory monitoring.

References

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. US3335156A - Process for the preparation of glycidyl esters - Google Patents [patents.google.com]

- 3. US6433217B1 - Process for the preparation of glycidylesters of branched carboxylic acids - Google Patents [patents.google.com]

- 4. US3053855A - Synthesis of glycidyl esters - Google Patents [patents.google.com]

- 5. US5420312A - Glycidyl ether from alcohol and epichlorohydrin - Google Patents [patents.google.com]

- 6. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [de.restek.com]

An In-Depth Technical Guide to Glycidyl Oleate-d5: Applications in Analytical Chemistry and Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycidyl (B131873) oleate-d5, an isotopically labeled analog of glycidyl oleate (B1233923), serves as a critical internal standard for the quantitative analysis of glycidyl fatty acid esters (GEs) in various matrices, most notably in food products. This technical guide provides comprehensive details on its chemical properties, its primary application in isotope dilution mass spectrometry for food safety analysis, and its utility in studying glycerolipid-mediated signaling pathways. Detailed experimental protocols and workflow visualizations are presented to facilitate its practical implementation in a laboratory setting.

Core Compound Specifications

Glycidyl oleate-d5 is a deuterated form of glycidyl oleate, where five deuterium (B1214612) atoms are incorporated into the glycidyl moiety. This isotopic labeling provides a distinct mass shift, essential for its use as an internal standard in mass spectrometry-based analytical methods.

| Parameter | Value | Citations |

| CAS Number | 1426395-62-2 | [1][2][3] |

| Molecular Formula | C₂₁H₃₃D₅O₃ | [1][2] |

| Molecular Weight | 343.56 g/mol | [1][2] |

| Synonyms | 2-Oxiranyl-2,3,3-d3-methyl-d2 (9Z)-9-octadecenoate, (9Z)-9-Octadecenoic Acid 2-Oxiranylmethyl Ester-d5 | [1][4] |

| Appearance | Liquid | [2] |

| Purity | >99% | [1][2] |

| Storage Conditions | Freezer, -20°C | [1][2] |

Analytical Applications in Food Safety

Glycidyl fatty acid esters are process-induced contaminants formed in refined edible oils and fats at high temperatures.[4] Their determination is crucial as they are hydrolyzed in vivo to glycidol (B123203), which is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[5] this compound is instrumental for accurate quantification of GEs using isotope dilution mass spectrometry (IDMS), which corrects for analyte loss during sample preparation and compensates for matrix effects.[4]

Experimental Protocol: Determination of Glycidyl Esters in Edible Oils by LC-MS/MS

This protocol outlines a direct analysis method for intact glycidyl esters using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.[6]

2.1.1. Materials and Reagents

-

This compound internal standard solution

-

Reference standards for target glycidyl esters (e.g., glycidyl palmitate, glycidyl stearate, glycidyl oleate, glycidyl linoleate)

-

Solvents: Acetone, Methanol, Isopropanol, Hexane, Ethyl acetate (B1210297) (HPLC or LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges: C18 and Silica

2.1.2. Sample Preparation

-

Weigh 10 mg of the oil sample into a vial.

-

Dissolve the sample in acetone.

-

Spike the solution with a known amount of this compound internal standard.

-

Perform a two-step SPE cleanup:

-

C18 SPE: Condition the cartridge with methanol. Load the sample and elute with methanol.

-

Silica SPE: Condition the cartridge with hexane. Load the C18 eluate and elute with 5% ethyl acetate in hexane.[6]

-

-

Evaporate the final eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a mixture of methanol/isopropanol (1:1, v/v) for LC-MS/MS analysis.[6]

2.1.3. LC-MS/MS Analysis

-

LC Column: C18 analytical column.

-

Mobile Phase: 100% Methanol.[6]

-

Injection Volume: 15 µL.[6]

-

MS Detection: Positive ion atmospheric pressure chemical ionization (APCI) in Multiple Reaction Monitoring (MRM) mode.[6] Monitor at least two ion transitions for each analyte and the internal standard.

2.1.4. Quantification

Quantify the target glycidyl esters by constructing a calibration curve using the peak area ratios of the analytes to the this compound internal standard.

Indirect Analysis Methods

Indirect methods involve the chemical conversion of glycidyl esters to a common analyte, such as 3-monobromopropanediol (3-MBPD), which is then derivatized and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[2] this compound is also suitable for these methods as it undergoes the same chemical transformations.[2]

Role in Biological Research

While this compound's primary use is as an analytical standard, its non-deuterated counterpart and its hydrolysis product, glycidol, have biological significance. The use of labeled compounds like this compound can aid in metabolic and signaling studies.

In Vivo Metabolism and Carcinogenicity

In the gastrointestinal tract, glycidyl esters are hydrolyzed by lipases to release glycidol.[7] Glycidol is a reactive epoxide that can alkylate macromolecules such as proteins and DNA, which is the basis for its carcinogenicity.[5] Studies in rats have shown that glycidol from glycidyl esters is readily bioavailable.[8]

Lysophosphatidic Acid (LPA) Signaling

Labeled glycidyl oleate has been utilized in the preparation of lysophosphatidic acid (LPA) analogs.[5][9] LPA is a signaling phospholipid that regulates numerous cellular processes by acting on a family of G protein-coupled receptors (GPCRs), such as LPA₁.[9][10]

The synthesis of LPA analogs from glycidyl oleate allows for the investigation of LPA receptor-mediated signaling cascades. These analogs can act as agonists, initiating downstream signaling through G proteins, which in turn modulates the activity of effector enzymes like phospholipase C (PLC) and adenylyl cyclase, influencing cellular responses such as proliferation, migration, and survival.[9][11]

References

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Glycidyl fatty acid esters in food by LC-MS/MS: method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Relative oral bioavailability of glycidol from glycidyl fatty acid esters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and Biological Evaluation of Lysophosphatidic Acid Analogues Using Conformational Restriction and Bioisosteric Replacement Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical modulation of glycerolipid signaling and metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Labeling and Purity of Glycidyl Oleate-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycidyl (B131873) oleate-d5 is a deuterated analog of glycidyl oleate (B1233923), a significant process-induced contaminant found in refined edible oils and fats. Its primary application is as an internal standard in mass spectrometry-based quantitative analysis, enabling accurate and precise measurement of glycidyl oleate and other glycidyl esters in various matrices, from food safety to bioanalysis. This technical guide provides a comprehensive overview of the isotopic labeling, synthesis, purity analysis, and relevant biological context of Glycidyl oleate-d5. Detailed experimental protocols for its synthesis and analysis are provided, along with structured data summaries and visual diagrams of key workflows and signaling pathways to support researchers in its effective application.

Isotopic Labeling and Chemical Properties

This compound is specifically labeled with five deuterium (B1214612) atoms on the glycidyl moiety. This strategic placement provides a distinct mass shift from its unlabeled counterpart, which is crucial for its function as an internal standard in isotope dilution mass spectrometry (IDMS) techniques, without altering the physicochemical properties of the oleate chain.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate | [1] |

| Synonyms | 2-Oxiranyl-2,3,3-d3-methyl-d2 (9Z)-9-octadecenoate, Gly-O-d5 | [1][3] |

| CAS Number | 1426395-63-2 | [1][3] |

| Molecular Formula | C₂₁H₃₃D₅O₃ | [3] |

| Molecular Weight | 343.56 g/mol | [1][3] |

| Physical State | Neat Liquid | [1] |

| Storage Temperature | -20°C | [1] |

Synthesis of this compound

While proprietary synthesis methods are not publicly disclosed, a robust and plausible synthetic route involves a two-step process starting from oleic acid and a deuterated C3 epoxide synthon, such as epichlorohydrin-d5 (B137625).[4]

Logical Workflow for Synthesis

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol describes a general method for the synthesis of this compound.

Step 1: Formation of 3-chloro-2-hydroxypropyl oleate-d5 [4]

-

Reactants: To a solution of oleic acid in a suitable organic solvent, add an excess of epichlorohydrin-d5.

-

Catalyst: Introduce a catalyst, such as an anion exchange resin.

-

Reaction: Heat the mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and remove the catalyst by filtration. The solvent and excess epichlorohydrin-d5 are removed under reduced pressure to yield the crude chlorohydrin ester intermediate.

Step 2: Intramolecular Cyclization [4]

-

Base Treatment: Dissolve the crude intermediate from Step 1 in a suitable solvent. Add a solution of a base, such as sodium hydroxide, dropwise at room temperature with vigorous stirring.

-

Reaction: Continue stirring for several hours until TLC analysis indicates the complete conversion to the epoxide.

-

Extraction: Extract the product with a non-polar organic solvent. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

Step 3: Purification [4]

-

Chromatography: Purify the crude product by silica (B1680970) gel column chromatography.

-

Elution: Use a gradient of ethyl acetate (B1210297) in hexane (B92381) as the eluent to isolate the pure this compound.

Purity and Isotopic Enrichment Analysis

Ensuring the chemical and isotopic purity of this compound is critical for its use as an internal standard. High purity prevents interference and ensures accurate quantification.[5]

Table 2: Typical Purity Specifications for this compound

| Parameter | Typical Specification | Analytical Method(s) | Reference(s) |

| Chemical Purity | >99% | GC-MS, LC-MS/MS, NMR | [5][6] |

| Isotopic Enrichment | ≥98% | High-Resolution MS (HR-MS), NMR | [5] |

| Common Impurities | Unlabeled Glycidyl Oleate (d0), Partially Labeled Isotopologues (d1-d4) | HR-MS | [5] |

Experimental Protocols for Purity Assessment

Protocol 1: Isotopic Enrichment Analysis by High-Resolution Mass Spectrometry (HR-MS) [1][5]

-

Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of this compound in a suitable solvent such as acetonitrile/water.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of resolving the different isotopologues.

-

Data Acquisition: Infuse the sample directly or inject it via a liquid chromatography system. Acquire full scan mass spectra.

-

Data Analysis: Extract the ion chromatograms for the unlabeled (d0) and all deuterated (d1-d5) species. Integrate the peak areas and calculate the isotopic enrichment as the percentage of the d5 isotopologue relative to the sum of all isotopologues.

Protocol 2: Structural Integrity and Purity by NMR Spectroscopy [1][7]

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., CDCl₃) containing a known internal standard.

-

¹H-NMR Analysis: Acquire a proton NMR spectrum. The signals for the epoxide protons are expected between 2.0-3.5 ppm.[8] The absence or significant reduction of signals in this region confirms high deuteration at the glycidyl moiety.

-

¹³C-NMR Analysis: Acquire a carbon-13 NMR spectrum to confirm the overall carbon skeleton of the molecule. The epoxide carbons typically appear in the 45-55 ppm region.[8]

-

Quantitative NMR (qNMR): By comparing the integral of residual proton signals in the glycidyl region to the integral of a known standard, the isotopic purity can be accurately determined.[9]

Application in Quantitative Analysis

This compound is primarily used as an internal standard in both direct and indirect analytical methods for the quantification of glycidyl esters in complex matrices like edible oils.

Analytical Workflows

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [de.restek.com]

- 3. larodan.com [larodan.com]

- 4. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 1426395-63-2 | INDOFINE Chemical Company [indofinechemical.com]

- 7. marinelipids.ca [marinelipids.ca]

- 8. Spectroscopy of Ethers and Epoxides [sites.science.oregonstate.edu]

- 9. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

An In-depth Technical Guide to the Potential Degradation Pathways of Glycidyl Oleate-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential degradation pathways of Glycidyl (B131873) oleate-d5, a deuterated analog of Glycidyl oleate. Understanding the stability and degradation of this compound is critical for its use as an internal standard in analytical chemistry and for assessing the stability of related glycidyl esters in various matrices. This document outlines the primary degradation mechanisms, provides detailed experimental protocols for studying these pathways, and presents quantitative data to inform stability and handling procedures.

Introduction

Glycidyl oleate-d5, like its non-deuterated counterpart, is susceptible to degradation through several pathways, primarily hydrolysis of the ester linkage and opening of the epoxide ring. These reactions can be influenced by enzymes, pH, temperature, and oxidative stress. The primary degradation products are oleic acid and glycidol-d5. The latter is of particular interest due to the known toxicity of non-deuterated glycidol.

Major Degradation Pathways

The principal degradation pathways for this compound are enzymatic hydrolysis, acid- and base-catalyzed hydrolysis, thermal degradation, and oxidative degradation.

Enzymatic Hydrolysis

In biological systems, the most significant degradation pathway for glycidyl esters is enzymatic hydrolysis mediated by lipases.[1] These enzymes catalyze the cleavage of the ester bond, releasing oleic acid and glycidol-d5. Pancreatic lipase (B570770) and Candida rugosa lipase are commonly used in in-vitro studies to simulate this process.[1][2]

Acid- and Base-Catalyzed Hydrolysis

Both the ester and epoxide functionalities of this compound are susceptible to hydrolysis under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the epoxide ring can be opened by nucleophilic attack of water, leading to the formation of a diol.[3][4] The ester linkage can also be hydrolyzed, a reaction that is the reverse of Fischer esterification.[5]

References

- 1. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]

- 4. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

Glycidyl Oleate-d5 as a Precursor for Lysophosphatidic Acid Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of glycidyl (B131873) oleate-d5 as a precursor for the synthesis of deuterated lysophosphatidic acid (LPA) analogs. LPA is a critical signaling phospholipid involved in a myriad of cellular processes, making its analogs valuable tools for research and potential therapeutic agents. The inclusion of a deuterium-labeled oleoyl (B10858665) chain in these analogs provides a powerful tool for metabolic stability studies and for use as an internal standard in mass spectrometry-based quantification.

This guide details a plausible synthetic route from glycidyl oleate-d5 to 1-oleoyl-d5-lysophosphatidic acid, including experimental protocols, data presentation, and visualization of relevant biological pathways.

Synthetic Pathway Overview

The synthesis of 1-oleoyl-d5-lysophosphatidic acid from this compound involves a two-step process:

-

Ring-opening of the epoxide: The epoxide ring of this compound is opened by a protected phosphate (B84403) nucleophile, such as dibenzyl phosphate. This reaction forms a phosphotriester intermediate.

-

Deprotection: The benzyl (B1604629) protecting groups on the phosphate are removed to yield the final lysophosphatidic acid analog.

Caption: Synthetic workflow for 1-oleoyl-d5-lysophosphatidic acid.

Experimental Protocols

Materials

-

This compound

-

Dibenzyl phosphate

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (B109758) (DCM))

-

Base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide)

-

Bromotrimethylsilane (B50905) (TMSBr) or Palladium on carbon (Pd/C) and a hydrogen source

-

Solvents for purification (e.g., Chloroform, Methanol (B129727), Water)

-

Silica (B1680970) gel for column chromatography or a suitable HPLC column (e.g., C18)

Step 1: Synthesis of Dibenzyl (1-oleoyl-d5-2-hydroxy-sn-glycero-3)phosphate

Objective: To open the epoxide ring of this compound with dibenzyl phosphate.

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve dibenzyl phosphate (1.2 equivalents) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a strong base such as sodium hydride (1.2 equivalents) to deprotonate the dibenzyl phosphate, forming the more nucleophilic phosphate anion. Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the dibenzyl-protected LPA-d5 analog.

Step 2: Deprotection to Yield 1-Oleoyl-d5-lysophosphatidic Acid

Objective: To remove the benzyl protecting groups from the phosphate moiety.

Method A: Using Bromotrimethylsilane (TMSBr)

-

Dissolve the purified dibenzyl-protected LPA-d5 analog (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add bromotrimethylsilane (2.5 equivalents) dropwise.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

After completion, quench the reaction by the addition of a mixture of THF and water.

-

Concentrate the mixture under reduced pressure to remove the solvents.

-

Purify the final product by High-Performance Liquid Chromatography (HPLC) using a C18 reversed-phase column with a gradient of methanol in water containing a small amount of a suitable buffer (e.g., ammonium acetate).

Method B: Catalytic Hydrogenation

-

Dissolve the dibenzyl-protected LPA-d5 analog in a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10 mol %).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the product by HPLC as described in Method A.

Data Presentation

Quantitative data for the synthesis and biological activity of 1-oleoyl-d5-lysophosphatidic acid is not widely available. However, data for the non-deuterated analog, 1-oleoyl-lysophosphatidic acid, can be used as a benchmark.

Table 1: Physicochemical Properties of 1-Oleoyl-lysophosphatidic Acid

| Property | Value |

| Molecular Formula | C₂₁H₄₁O₇P |

| Molecular Weight | 436.5 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, and DMSO |

Table 2: Biological Activity of 1-Oleoyl-lysophosphatidic Acid

| Target Receptor | Assay | EC₅₀ | Reference |

| LPA₁ | Calcium Mobilization | ~10 nM | (Jalink et al., 1995) |

| LPA₂ | Calcium Mobilization | ~50 nM | (Jalink et al., 1995) |

| LPA₃ | Calcium Mobilization | ~20 nM | (Jalink et al., 1995) |

EC₅₀ values can vary depending on the cell line and assay conditions.

LPA Signaling Pathways

Lysophosphatidic acid exerts its biological effects by activating a family of G protein-coupled receptors (GPCRs), namely LPA₁₋₆. The activation of these receptors triggers downstream signaling cascades that regulate a wide range of cellular functions.

Caption: Simplified LPA signaling pathways.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of deuterated lysophosphatidic acid analogs. The synthetic route, involving epoxide ring-opening followed by deprotection, is a feasible approach for obtaining these important research tools. The resulting deuterated LPA analogs are instrumental for studies on LPA metabolism, for use as internal standards in quantitative mass spectrometry, and for the development of novel therapeutics targeting the LPA signaling axis. Further research to optimize the synthetic protocol and fully characterize the deuterated products will undoubtedly contribute to a deeper understanding of the multifaceted roles of lysophosphatidic acid in health and disease.

Glycidyl Oleate-d5: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for Glycidyl (B131873) oleate-d5, a deuterated analog of Glycidyl oleate (B1233923). Given its primary application as an internal standard in chromatography-based analyses, understanding its chemical properties and potential hazards is crucial for ensuring laboratory safety and data integrity. While a specific Safety Data Sheet (SDS) for the deuterated form is not widely available, this document synthesizes available data for Glycidyl oleate-d5 and its non-deuterated counterpart to establish best practices for its use.

Chemical and Physical Properties

This compound is a stable isotope-labeled version of Glycidyl oleate, with five deuterium (B1214612) atoms incorporated into the glycidyl moiety.[1] This isotopic labeling provides a distinct mass difference, enabling precise quantification in complex matrices.[1]

| Property | Value | Source(s) |

| Chemical Name | (9Z)-9-Octadecenoic Acid 2-Oxiranylmethyl Ester-d5 | [2] |

| Synonyms | Oleic Acid 2,3-Epoxypropyl Ester-d5, NSC 13542-d5, Oleic Acid Glycidyl Ester-d5 | [1][2] |

| CAS Number | 1426395-63-2 | [2][3][4] |

| Molecular Formula | C₂₁H₃₃D₅O₃ | [1][3][4] |

| Molecular Weight | 343.56 g/mol | [1][3][4] |

| Appearance | Pale Yellow Oil or Liquid | [2][4] |

| Purity | >99% | [3][4] |

| Solubility | Insoluble in water. | [5] |

Toxicological Information and Hazard Classification

Direct toxicological data for this compound is limited. However, the toxicological profile is expected to be similar to that of Glycidyl oleate. The primary biological significance of glycidyl esters stems from their potential in vivo hydrolysis to glycidol (B123203), which is classified as a "probable human carcinogen" (Group 2A) by the International Agency for Research on Cancer (IARC).[1] The toxicity of glycidol is associated with its ability to alkylate proteins and DNA.[1]

The non-deuterated Glycidyl oleate is classified under the Globally Harmonized System (GHS) as follows:

| Hazard Class | GHS Classification | Source |

| Skin Corrosion/Irritation | H315: Causes skin irritation (Warning) | [6] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation (Warning) | [6] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation (Warning) | [6] |

No chronic, carcinogenic, mutagenic, or reproductive toxic effects have been reported specifically for Glycidyl oleate.[5]

Handling and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is essential when handling this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any potential fumes, especially if heated.

Personal Protective Equipment

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat should be worn. Ensure that skin is not exposed.

-

Respiratory Protection: If working outside of a fume hood or with heated material, a NIOSH-approved respirator may be necessary.

General Hygiene

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound.

| Form | Storage Temperature | Recommended Duration |

| Pure (Neat) | -20°C | Up to 3 years |

| In Solvent | -80°C | Up to 6 months |

Store in a tightly closed container in a dry, cool, and well-ventilated area.[7] For solutions, it is advisable to aliquot the stock to prevent repeated freeze-thaw cycles.[7]

This compound is susceptible to degradation through hydrolysis and thermal decomposition.[7] The ester linkage and the epoxide ring can undergo hydrolysis, which is accelerated by acidic or basic conditions.[7] High temperatures can also induce degradation.[7]

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[5]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[5]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[5]

-

Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek medical attention if large amounts are ingested.[5][8]

Spills and Leaks

-

Small Spills: Wipe up with an absorbent cloth and flush the area with water.[5]

-

Large Spills: Cover with an inert absorbent material like sand or earth, then collect for disposal.[5] Ensure adequate ventilation.

Fire-Fighting Measures

-

This compound may be combustible at high temperatures.[8]

-

Suitable Extinguishing Media: Use media appropriate for the surrounding fire.[5][8]

-

Hazardous Decomposition Products: Burning may produce carbon monoxide and carbon dioxide.[5]

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Avoid discharge into sewers.[5]

Experimental Protocols

While specific experimental protocols for the synthesis of commercially available this compound are proprietary, a plausible method involves the esterification of oleic acid with a deuterated glycidol or a related deuterated three-carbon epoxide synthon.[1]

Forced Degradation Study (Example Protocol): [7]

This protocol is used to assess the stability of the compound under various stress conditions.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Treat the sample with 1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample with 1 N NaOH at 60°C for 24 hours.

-

Analysis: Analyze the treated samples by a suitable method, such as UPLC-MS/MS, to determine the extent of degradation.

Visualizations

Caption: Workflow for the safe handling of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 1426395-63-2 | INDOFINE Chemical Company [indofinechemical.com]

- 4. larodan.com [larodan.com]

- 5. cosmobiousa.com [cosmobiousa.com]

- 6. Glycidyl oleate | C21H38O3 | CID 5354568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. makingcosmetics.com [makingcosmetics.com]

Methodological & Application

Application Note: Glycidyl Oleate-d5 as an Internal Standard in Mass Spectrometry for the Analysis of Glycidyl Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl (B131873) esters (GEs) are process-induced contaminants that form during the high-temperature refining of edible oils and fats. Due to their potential health risks, regulatory bodies have established maximum permissible levels for these compounds in various food products. Accurate and reliable quantification of GEs is therefore crucial for food safety and quality control.[1]

This application note provides detailed protocols and performance data for the use of Glycidyl oleate-d5 as an internal standard in mass spectrometry-based methods for the determination of GEs. This compound is a deuterated analog of glycidyl oleate, a prevalent GE in many refined oils.[2][3] Its chemical and physical properties closely mimic those of the target analytes, making it an ideal internal standard for isotope dilution mass spectrometry (IDMS). The use of a stable isotope-labeled internal standard like this compound is critical for compensating for analyte loss during sample preparation and for mitigating matrix effects in the mass spectrometer, thereby ensuring high accuracy and precision.[3][4][5][6][7]

Two primary analytical strategies are employed for the quantification of GEs: direct analysis of the intact esters by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and indirect analysis by Gas Chromatography-Mass Spectrometry (GC-MS) following chemical conversion of the GEs to a common derivative.[2] this compound is well-suited for both approaches as it undergoes the same chemical transformations as the native GEs in indirect methods.[2]

Analytical Approaches

The choice between direct and indirect analysis methods depends on the specific requirements of the laboratory, including available instrumentation, desired specificity, and sample throughput.

-

Direct Analysis (LC-MS/MS): This approach involves the direct measurement of intact GEs. It offers high specificity as individual esters can be quantified. LC-MS/MS is generally preferred for its higher selectivity and sensitivity, which are crucial for analyzing complex matrices and low concentrations of contaminants.[8][9]

-

Indirect Analysis (GC-MS): In this method, the glycidyl esters are first converted to a more volatile and thermally stable derivative, such as 3-monobromopropanediol (3-MBPD) or a phenylboronic acid (PBA) derivative of glycidol (B123203), which is then analyzed by GC-MS.[2][3][10] This approach provides a measure of the total GE content.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical workflow for both direct and indirect analysis of glycidyl esters using this compound as an internal standard.

Experimental Protocols

Protocol 1: Direct Analysis of Glycidyl Esters by LC-MS/MS

This protocol is adapted from the method described by Becalski et al. (2012) for the analysis of GEs in edible oils.[3][8][11]

1. Sample Preparation

-

For samples with expected high concentrations of GEs, weigh 10 mg of the oil or fat sample into a suitable vial. For low-concentration samples (expected to be below 0.5 mg/kg), use 0.5 g of the sample.[8][11]

-

Add a known amount of this compound internal standard solution.

2. Solid-Phase Extraction (SPE) Cleanup

A two-step SPE process is utilized for effective sample cleanup.[8][9][11][12]

-

C18 SPE:

-

Silica (B1680970) SPE:

-

Condition a silica SPE cartridge with hexane.[3]

-

Load the eluate from the C18 SPE step.

-

Wash the cartridge with a low-polarity solvent (e.g., 5% ethyl acetate (B1210297) in hexane) to remove non-polar interferences.[12]

-

Elute the glycidyl esters with a more polar solvent.

-

3. Reconstitution

-

Evaporate the final eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 250 µL of a methanol/isopropanol (1:1, v/v) mixture for LC-MS/MS analysis.[8][11][12]

4. LC-MS/MS Parameters

-

Mass Spectrometry:

Protocol 2: Indirect Analysis of Glycidyl Esters by GC-MS

This protocol is a general representation of indirect methods.

1. Sample Preparation and Derivatization

-

Weigh a known amount of the food sample.

-

Add the this compound internal standard.[3]

-

Hydrolysis/Transesterification: Cleave the esters to release free glycidol. This can be achieved through acidic or alkaline hydrolysis.[3]

-

Derivatization: Derivatize the released glycidol to a more volatile and thermally stable compound suitable for GC analysis. A common derivatizing agent is phenylboronic acid (PBA), which forms a cyclic ester with glycidol.[3][10]

-

Extraction: Extract the derivatized analyte into an organic solvent such as hexane.[3]

2. GC-MS Parameters

-

Carrier Gas: Helium at a constant flow rate.[3]

-

GC Program: A typical temperature program could be: initial temperature of 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.[3]

-

Mass Spectrometry:

Quantitative Data

The following tables summarize the performance of analytical methods for glycidyl esters using deuterated internal standards.

Table 1: Method Performance for Direct LC-MS/MS Analysis

| Parameter | Performance Data | Reference(s) |

| Linearity (R²) | > 0.99 | [9] |

| Limit of Detection (LOD) | 70-150 µg/kg (for 10 mg sample) | [8][11] |

| 1-3 µg/kg (for 0.5 g sample) | [8][9][11] | |

| Limit of Quantification (LOQ) | 100 µg/kg (expressed as glycidol) | [9] |

| Average Recovery | 84% - 108% | [3][8][9][11] |

| Precision (Repeatability, RSDr) | < 10% | [9] |

Table 2: Recovery Rates for Glycidyl Esters in Various Food Matrices

| Food Matrix | Analytical Method | Spiking Level | Recovery (%) | Reference(s) |

| Edible Oils | LC-MS/MS | 0.1, 1, and 10 mg/kg | 84 - 108 | [3] |

| Infant and Adult/Pediatric Nutritional Formula | GC-MS | Not Specified | 91 - 124 | [3] |

| Edible Oils | GC-MS | 0.5 and 1.0 mg/kg (glycidol equivalent) | 87.5 - 106.5 | [3] |

Troubleshooting Ion Suppression

Ion suppression is a common challenge in mass spectrometry where co-eluting matrix components interfere with the ionization of the target analyte, leading to reduced signal intensity and inaccurate quantification.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 11. Glycidyl fatty acid esters in food by LC-MS/MS: method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Application Note: Quantification of Glycidyl Esters in Food Matrices Using Glycidyl Oleate-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl (B131873) fatty acid esters (GEs) are process-induced contaminants that form in edible oils and fats during high-temperature refining processes. Due to their classification as potential carcinogens, the accurate and reliable quantification of these compounds is of paramount importance for food safety, regulatory compliance, and consumer protection.[1] Isotope dilution mass spectrometry (IDMS) is a preferred method for the precise quantification of GEs, as it effectively corrects for analyte loss during sample preparation and compensates for matrix effects during analysis.[1] Glycidyl oleate-d5, a deuterated analog of a common GE, serves as an excellent internal standard for these applications due to its structural similarity and distinct mass shift from the native analytes.[1][2] This application note provides detailed protocols and quantitative data for the determination of GEs in various food matrices using this compound as an internal standard, primarily focusing on indirect analytical approaches.

Analytical Approaches

Two main analytical strategies are employed for the determination of glycidyl esters:

-

Indirect Methods: These methods are widely used and often involve the hydrolysis or transesterification of GEs to a common backbone molecule, glycidol (B123203). The released glycidol is then derivatized to a more volatile and thermally stable compound for subsequent analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] this compound is an ideal internal standard for these methods as it undergoes the same chemical transformations as the target GEs.[2] Several official indirect methods from the American Oil Chemists' Society (AOCS), such as AOCS Cd 29a-13, Cd 29b-13, and Cd 29c-13, are widely used.[4][5]

-

Direct Methods: These methods aim to quantify the intact individual GEs without prior hydrolysis, typically using Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS).[3][5] While providing a profile of different fatty acid esters of glycidol, direct methods often utilize a suite of deuterated internal standards corresponding to the specific GEs being quantified, such as deuterated glycidyl palmitate or myristate.[2][3][5]

This application note will focus on the indirect method using this compound.

Quantitative Data Summary

The use of this compound as an internal standard in indirect GC-MS methods allows for the development of highly sensitive and reliable analytical approaches for the determination of total glycidyl esters (expressed as glycidol). The following table summarizes key performance characteristics of such a method.

| Method Performance Parameter | Typical Value/Range | Food Matrix | Analytical Method |

| Limit of Detection (LOD) | 0.02 mg/kg[6][7] | Edible Oils | GC-MS |

| Limit of Quantification (LOQ) | 0.1 mg/kg[6][7] | Edible Oils | GC-MS |

| Working Range | 12.5 µg/kg – 2 mg/kg (as glycidol)[8] | Various Foods | GC-MS |

| Linearity (R²) | > 0.999[9] | Edible Oils | GC-MS |

| Repeatability (RSDr) | 1.3% - 21%[8] | Various Foods | GC-MS |

| Reproducibility (RSDR) | 6.5% - 49.0%[2][8] | Various Foods | GC-MS |

Note: The wide range in reproducibility reflects the complexity and variability of the different food matrices analyzed.[2]

Experimental Protocols

This section outlines a detailed protocol for the indirect determination of glycidyl esters in edible oils and fats using this compound as an internal standard, followed by GC-MS analysis.

Reagents and Materials

-

This compound internal standard solution (concentration to be determined based on expected analyte levels)

-

Sodium methoxide (B1231860) solution (0.5 M in methanol)

-

Acidic sodium bromide solution

-

Phenylboronic acid (PBA) derivatizing agent

-

Hexane (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Methanol (HPLC grade)

-

Acetone (HPLC grade)

-

Anhydrous sodium sulfate

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 and Silica)[1][5]

Sample Preparation and Extraction

-

Sample Weighing: Accurately weigh a known amount of the homogenized food sample (e.g., 0.5 - 10 g depending on the expected concentration) into a suitable vial.[1]

-

Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to the sample.

-

Lipid Extraction (for solid samples): For solid food matrices, perform a lipid extraction using an appropriate solvent system (e.g., pressurized liquid extraction).[8] For oil samples, proceed directly to the next step.

-

Dissolution: Dissolve the oil sample or extracted lipid in a suitable solvent such as acetone.[1]

Purification (Optional but Recommended)

For complex matrices, a two-step Solid-Phase Extraction (SPE) cleanup can be employed to remove interferences.[1][5]

-

C18 SPE:

-

Silica (B1680970) SPE:

Hydrolysis/Transesterification and Derivatization

-

Alkaline Transesterification: Add sodium methoxide solution to the sample to cleave the fatty acids from the glycidyl backbone, releasing free glycidol.

-

Conversion to Monobromopropanediol (MBPD): Add an acidic sodium bromide solution to convert the released glycidol into 3-monobromopropanediol (3-MBPD).

-

Extraction: Extract the 3-MBPD into an organic solvent like ethyl acetate/hexane.

-

Derivatization: Evaporate the solvent and add a solution of phenylboronic acid (PBA) to derivatize the 3-MBPD, making it suitable for GC-MS analysis.

GC-MS Analysis

-

Injection: Inject the derivatized sample into the GC-MS system.

-

Gas Chromatography (GC) Conditions (Example):

-

Mass Spectrometry (MS) Conditions:

Quantification

The concentration of total glycidyl esters (expressed as glycidol) in the sample is calculated by comparing the peak area ratio of the native analyte to the this compound internal standard against a calibration curve prepared with known concentrations of a glycidol standard.

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the indirect quantification of glycidyl esters.

Caption: Chemical conversion pathway for indirect analysis of glycidyl esters.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. benchchem.com [benchchem.com]

- 6. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Determination of Glycidyl Esters and 3-MCPD Esters by GC-MS" by Hsin-Ya Tsai, Jhih-Ning Hsu et al. [jfda-online.com]

- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 9. lawdata.com.tw [lawdata.com.tw]

- 10. economie.gouv.fr [economie.gouv.fr]

Application Note: Quantification of Glycidyl Oleate in Edible Oils by LC-MS/MS

Abstract

This application note presents a detailed protocol for the quantitative analysis of glycidyl (B131873) oleate (B1233923) in various edible oils using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodology employs Glycidyl Oleate-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol includes a streamlined solid-phase extraction (SPE) procedure for sample cleanup, followed by a comprehensive LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and quality control professionals in the food safety and drug development sectors for the routine monitoring of this process contaminant.

Introduction

Glycidyl esters (GEs) are process-induced contaminants that form during the high-temperature refining of edible oils. Due to their potential health risks, regulatory bodies have established maximum permissible levels for GEs in food products. Glycidyl oleate is a prominent GE found in many refined oils. Accurate and reliable quantification of glycidyl oleate is therefore crucial for ensuring food safety and regulatory compliance. Direct analysis of intact GEs by LC-MS/MS is a preferred method due to its simplicity, specificity, and sensitivity compared to indirect methods that require hydrolysis and derivatization.[1] The use of a stable isotope-labeled internal standard, such as this compound, is essential for mitigating matrix effects and ensuring the accuracy of quantitative results.[2][3]

Experimental Workflow

The overall experimental workflow for the quantification of glycidyl oleate in edible oils is depicted in the following diagram.

Experimental Protocols

Reagents and Materials

-

Solvents: Acetone, Methanol, Isopropanol, n-Hexane, Ethyl Acetate (B1210297) (all LC-MS grade).

-

Standards: Glycidyl Oleate, this compound.

-

SPE Cartridges: C18 (500 mg, 6 mL) and Silica (500 mg, 6 mL).

-

Vials: 2 mL amber glass autosampler vials with inserts.

Standard and Internal Standard Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Glycidyl Oleate and this compound in acetone.

-

Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution containing Glycidyl Oleate by diluting the stock solution in acetone.

-

Internal Standard Spiking Solution (1 µg/mL): Prepare a spiking solution of this compound by diluting the stock solution in acetone.

Sample Preparation

-

Accurately weigh 100 mg of the oil sample into a 15 mL centrifuge tube.[4]

-

Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.[4]

-

Add 1.9 mL of acetone and vortex for 1 minute to dissolve the oil.[4]

-

C18 SPE Cleanup:

-

Silica SPE Cleanup:

-

Condition a silica SPE cartridge with 5 mL of n-hexane.[4]

-

Evaporate the eluate from the C18 step to dryness under a gentle stream of nitrogen.[4]

-

Reconstitute the residue in 1 mL of n-hexane.[4]

-

Load the reconstituted sample onto the conditioned silica cartridge.

-

Wash the cartridge with 5 mL of n-hexane.[4]

-

Elute the glycidyl esters with 10 mL of 5% ethyl acetate in n-hexane.[4]

-

-

Evaporate the final eluate to dryness under a gentle stream of nitrogen.[4]

-

Reconstitute the residue in 250 µL of a methanol/isopropanol (1:1, v/v) mixture.[2][4]

-

Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC):

| Parameter | Condition |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Methanol:Acetonitrile (50:50, v/v) |

| Gradient | 0-2 min: 80% B; 2-10 min: 80-100% B; 10-15 min: 100% B; 15.1-18 min: 80% B |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 5 µL |

Mass Spectrometry (MS):

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

MRM Transitions

The following MRM transitions should be monitored for the quantification and confirmation of Glycidyl Oleate. It is recommended to monitor at least two transitions per compound.[2]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Glycidyl Oleate | 339.3 | 265.2 | 74.1 |

| This compound (IS) | To be determined | To be determined | To be determined |

Note: The MRM transitions for this compound should be determined by direct infusion of the standard into the mass spectrometer to identify the precursor ion and optimize the collision energy for characteristic product ions.

Quantitative Data

The performance of LC-MS/MS methods for the analysis of glycidyl esters is characterized by low detection limits and good recovery. The following table summarizes typical performance data.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 1-3 µg/kg (for 0.5 g sample) | --INVALID-LINK-- |

| Limit of Quantification (LOQ) | 70-150 µg/kg (for 10 mg sample) | --INVALID-LINK-- |

| Recovery | 84% - 108% | --INVALID-LINK-- |

| Repeatability (RSDr) | 6.85% - 19.88% | --INVALID-LINK-- |

| Reproducibility (RSDR) | 16.58% - 35.52% | --INVALID-LINK-- |

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of glycidyl oleate in edible oils. The use of this compound as an internal standard ensures high accuracy and precision. The detailed protocol for sample preparation and instrumental analysis can be readily implemented in analytical laboratories for the routine monitoring of this important food contaminant.

References

Application Note: Quantification of Glycidyl Esters in Edible Oils by GC-MS using Isotope Dilution with Glycidyl Oleate-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl (B131873) esters (GEs) are process-induced contaminants that form during the high-temperature refining of edible oils and fats. Due to their potential health risks, as they are hydrolyzed to the probable human carcinogen glycidol (B123203) in the human body, accurate and reliable quantification of these compounds in food products is crucial for consumer safety and regulatory compliance.[1][2] This application note details a robust and sensitive indirect analytical method for the determination of total glycidyl esters in edible oils using Gas Chromatography-Mass Spectrometry (GC-MS) with Glycidyl oleate-d5 as a deuterated internal standard.